3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole is a heterocyclic compound characterized by the presence of an oxadiazole ring substituted with a 4-chlorophenyl group and an ethenyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications in organic electronics.
The compound is identified by the chemical formula and has a CAS Registry Number of 935743-05-8. It falls under the classification of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and three carbon atoms in the ring structure. The specific structural features of 3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole contribute to its unique reactivity and potential applications in various scientific domains .
The synthesis of 3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole typically involves cyclization reactions starting from appropriate precursors. One common synthetic route includes the reaction of 4-chlorobenzohydrazide with acetic anhydride to form a hydrazide intermediate. This intermediate is subsequently cyclized with a nitrile to yield the desired oxadiazole compound.
The molecular structure of 3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole can be represented as follows:
This structure features:
The compound's molecular weight is approximately 201.63 g/mol. The presence of both electron-withdrawing (chlorine) and electron-donating (ethenyl) groups influences its electronic properties significantly, affecting its reactivity and interaction with biological targets .
3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole can undergo several types of chemical reactions:
These reactions typically require specific catalysts or reaction conditions to proceed efficiently. For instance, nucleophilic substitutions may necessitate polar aprotic solvents for optimal reactivity.
The mechanism by which 3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole exerts its biological effects is largely dependent on its application:
3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole has several notable applications:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored for nearly 80 years until its photochemical rearrangements sparked renewed interest in the 1960s [1] [3]. The 1960s marked a pivotal milestone with the introduction of Oxolamine (Figure 1), the first commercial drug containing a 1,2,4-oxadiazole ring, which was marketed as an antitussive agent [1]. This breakthrough validated the pharmacophoric utility of this scaffold and catalyzed extensive research into its bioactive potential. Subsequent decades witnessed the development of additional therapeutics, including the vasodilator Butalamine, the anxiolytic Fasiplon, the antiviral Pleconaril, and the nonsense mutation suppressant Ataluren (PTC124) [1] [7]. The discovery of phidianidines A and B in 2011—naturally occurring 1,2,4-oxadiazoles isolated from the marine mollusk Phidiana militaris—further underscored the biological significance of this heterocycle, revealing potent cytotoxicity and selective receptor binding properties [1] [4].
Parallel to pharmaceutical applications, 1,2,4-oxadiazoles gained prominence in agrochemical discovery. Derivatives like the nematicide tioxazafen (Figure 1) exemplify their utility in crop protection, leveraging the scaffold's metabolic stability and versatility in molecular design [8]. Modern synthetic innovations, such as microwave-assisted cyclization and aqueous-phase reactions, have streamlined access to diverse derivatives, accelerating structure-activity relationship (SAR) studies across both therapeutic and agricultural domains [1] [8].
Year | Development | Significance |
---|---|---|
1884 | Synthesis by Tiemann and Krüger | First reported 1,2,4-oxadiazole heterocycle |
1960s | Oxolamine commercialization | First therapeutic agent (cough suppressant) |
2011 | Isolation of Phidianidines A/B | Natural products with cytotoxic activity |
2020s | TRIDs (e.g., NV2445 analogs) for cystic fibrosis | Nonsense mutation suppression in genetic disorders |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, addressing critical limitations associated with these groups, particularly their susceptibility to enzymatic hydrolysis and metabolic degradation [2] [6]. This bioisosteric replacement confers enhanced metabolic stability while preserving spatial geometry and electronic profiles akin to carbonyl-containing motifs [2] [10]. Unlike esters, which are prone to esterase-mediated cleavage, the 1,2,4-oxadiazole ring exhibits remarkable resilience under physiological conditions, making it invaluable for optimizing drug half-life [2].
Quantum mechanical analyses reveal that 1,2,4-oxadiazoles possess a distinct dipole moment (∼3.5–4.0 D) compared to 1,3,4-oxadiazoles (∼1.5–2.0 D), influencing their interaction with biological targets [5]. This polarity facilitates hydrogen bonding with key residues in active sites, as demonstrated in kinase inhibitors and antimicrobial agents [10]. For instance, in the design of CFTR modulators for cystic fibrosis, oxadiazole bioisosteres of carboxyaryl groups improved cellular potency by resisting hydrolytic deactivation in inflammatory environments [7].
However, the scaffold's lipophilicity (log D) varies significantly across isomers. Systematic studies of matched molecular pairs show that 1,2,4-oxadiazoles generally exhibit higher log D values than their 1,3,4-oxadiazole counterparts, impacting membrane permeability and CNS penetration [5]. This property is exploited in agrochemicals like fluopyram, where the trifluoromethylpyridine-linked 1,2,4-oxadiazole optimizes soil mobility and foliar retention [8].
Property | Ester/Amide | 1,2,4-Oxadiazole | Biological Impact |
---|---|---|---|
Hydrolytic Stability | Low (enzymatic cleavage) | High | Enhanced metabolic half-life |
Dipole Moment | ∼1.8–2.1 D (amide) | ∼3.5–4.0 D | Improved target binding specificity |
log D | Variable | Higher than 1,3,4-isomers | Optimized membrane permeability |
The pharmacological profile of 1,2,4-oxadiazoles is exquisitely sensitive to substitutions at the C3 and C5 positions, enabling fine-tuning of electronic, steric, and pharmacokinetic properties [1] [9]. Electron-withdrawing groups (e.g., 4-chlorophenyl at C3) enhance ring stability and influence π-stacking interactions with aromatic residues in target proteins [9]. Conversely, electron-donating groups (e.g., methoxy) can increase solubility but may reduce metabolic resistance [1].
The ethenyl moiety at C5, as present in 3-(4-chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, introduces a synthetically versatile handle for further derivatization via click chemistry or polymerization [3]. This substituent also modulates the compound's conformational flexibility, allowing adaptive binding in enzyme active sites. In agrochemical applications, derivatives bearing trifluoromethylpyridine at C3 exhibit superior antibacterial activity against Xanthomonas oryzae (EC₅₀ = 19.44 µg/mL), outperforming commercial agents like thiodiazole copper (EC₅₀ = 99.31 µg/mL) [8].
SAR studies in neuroprotective agents reveal that meta-substituted aryl groups at C5 enhance blood-brain barrier penetration. For example, flavone-1,2,4-oxadiazole hybrids with m-tolyl substituents suppress neuroinflammation in Parkinson’s models by inhibiting NF-κB signaling and promoting M2 macrophage polarization [9]. Similarly, in anticancer scaffolds, bromodimethoxyphenyl substitutions at C3 improve dopamine receptor affinity, demonstrating the scaffold's versatility across therapeutic areas [9].
C3 Substituent | C5 Substituent | Biological Activity | Potency (EC₅₀/IC₅₀) |
---|---|---|---|
4-Chlorophenyl | Ethenyl | Antimicrobial/TRID scaffold | Not reported |
Trifluoromethylpyridine | Thioether | Anti-Xanthomonas oryzae | 19.44 µg/mL [8] |
Bromodimethoxyphenyl | H | Anti-Parkinson’s (dopamine receptor binding) | <1 µM [9] |
m-Tolyl | Flavone hybrid | Neuroinflammatory suppression | ∼5 µM [9] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7